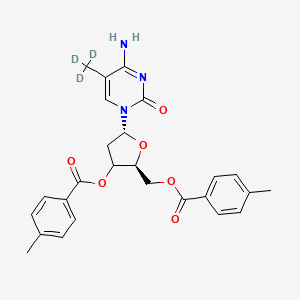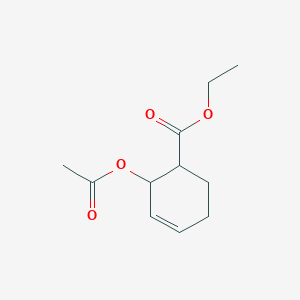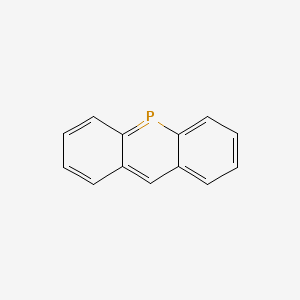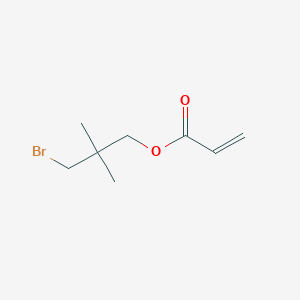
3-Bromo-2,2-dimethylpropyl prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2,2-dimethylpropyl prop-2-enoate is an organic compound with the molecular formula C8H13BrO2 It is a brominated ester, which means it contains a bromine atom and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,2-dimethylpropyl prop-2-enoate typically involves the esterification of 3-bromo-2,2-dimethylpropanol with prop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product quality.
化学反応の分析
Types of Reactions
3-Bromo-2,2-dimethylpropyl prop-2-enoate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with electrophiles such as halogens or hydrogen halides.
Ester hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Addition reactions: Reagents such as bromine, chlorine, or hydrogen bromide are used. The reactions are often conducted at room temperature or slightly elevated temperatures.
Ester hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide. The reactions are usually performed under reflux conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted esters or amides, depending on the nucleophile used.
Addition reactions: Products are typically dihaloalkanes or haloalkanes, depending on the electrophile.
Ester hydrolysis: The major products are 3-bromo-2,2-dimethylpropanol and prop-2-enoic acid.
科学的研究の応用
3-Bromo-2,2-dimethylpropyl prop-2-enoate has several applications in scientific research:
Organic synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Polymer chemistry: The compound can be used as a monomer or comonomer in the production of specialty polymers with unique properties.
Medicinal chemistry: Researchers explore its potential as an intermediate in the synthesis of bioactive compounds with therapeutic applications.
Material science: It is investigated for its potential use in the development of advanced materials with specific functionalities.
作用機序
The mechanism of action of 3-Bromo-2,2-dimethylpropyl prop-2-enoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In addition reactions, the double bond in the prop-2-enoate moiety reacts with an electrophile, resulting in the addition of new atoms or groups to the molecule. The ester hydrolysis mechanism involves the cleavage of the ester bond, yielding the corresponding carboxylic acid and alcohol.
類似化合物との比較
3-Bromo-2,2-dimethylpropyl prop-2-enoate can be compared with other similar compounds such as:
3-Chloro-2,2-dimethylpropyl prop-2-enoate: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and properties due to the difference in halogen atoms.
2,2-Dimethylpropyl prop-2-enoate: Lacks the halogen atom, resulting in different reactivity and applications.
3-Bromo-2,2-dimethylpropyl acetate: Similar structure but with an acetate group instead of a prop-2-enoate group. It may have different chemical behavior and uses.
特性
CAS番号 |
3102-74-7 |
|---|---|
分子式 |
C8H13BrO2 |
分子量 |
221.09 g/mol |
IUPAC名 |
(3-bromo-2,2-dimethylpropyl) prop-2-enoate |
InChI |
InChI=1S/C8H13BrO2/c1-4-7(10)11-6-8(2,3)5-9/h4H,1,5-6H2,2-3H3 |
InChIキー |
JGTUUFFMWANIAL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(COC(=O)C=C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



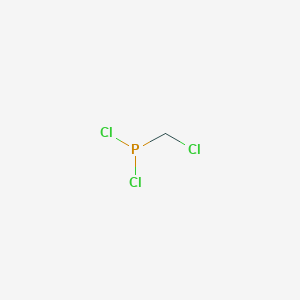

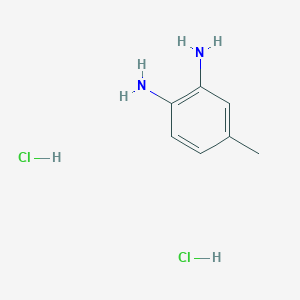
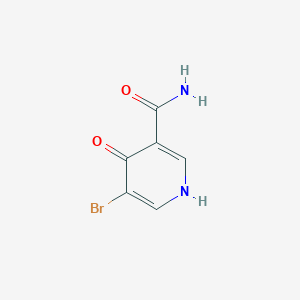
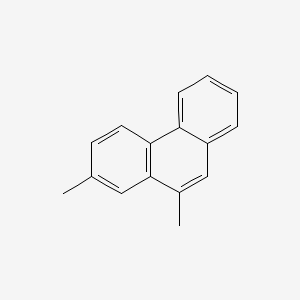
![1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene](/img/structure/B14752665.png)
![[4-(Trifluoromethyl)phenyl]phosphonous dichloride](/img/structure/B14752684.png)


![[2-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B14752705.png)
